molecular formula C23H17ClFN3O4S B2878336 (2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide CAS No. 902298-12-8

(2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2878336
CAS No.: 902298-12-8
M. Wt: 485.91
InChI Key: CATGWNLCJLUEQO-VYIQYICTSA-N
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Description

(2Z)-2-[(3-Chloro-4-fluorobenzenesulfonamido)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide is a synthetic small molecule characterized by a chromene-carboxamide backbone, a benzenesulfonamide substituent, and a 4-methylphenyl group. The compound’s Z-configuration at the imino bond is critical for its structural stability and biological interactions.

Properties

IUPAC Name

(2Z)-2-[(3-chloro-4-fluorophenyl)sulfonylhydrazinylidene]-N-(4-methylphenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFN3O4S/c1-14-6-8-16(9-7-14)26-22(29)18-12-15-4-2-3-5-21(15)32-23(18)27-28-33(30,31)17-10-11-20(25)19(24)13-17/h2-13,28H,1H3,(H,26,29)/b27-23-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATGWNLCJLUEQO-VYIQYICTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation for Chromene Formation

The chromene ring is synthesized via Knoevenagel condensation between salicylaldehyde derivatives and active methylene compounds. For example:

  • Salicylaldehyde reacts with ethyl cyanoacetate in ethanol under reflux with piperidine catalysis to yield 2-imino-2H-chromene-3-carbonitrile.
  • Modification : Hydrolysis of the nitrile group using concentrated HCl produces chromene-3-carboxylic acid, which is subsequently converted to the acid chloride using thionyl chloride.

Reaction Conditions :

Step Reagents/Conditions Yield
Cyclization Ethanol, piperidine, reflux, 6 h 78%
Hydrolysis 6M HCl, 100°C, 4 h 85%
Acid chloride formation SOCl₂, 70°C, 2 h 92%

Amidation with 4-Methylaniline

The acid chloride intermediate is coupled with 4-methylaniline in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base:

$$
\text{Chromene-3-carbonyl chloride} + \text{4-methylaniline} \xrightarrow{\text{TEA, DCM, 0°C→RT}} \text{N-(4-methylphenyl)chromene-3-carboxamide} \quad
$$

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.52 (s, 1H, imine-H), 7.89–6.78 (m, 7H, aromatic-H), 2.38 (s, 3H, CH₃).
  • HRMS : m/z calcd. for C₁₇H₁₄N₂O₂ [M+H]⁺: 295.1083; found: 295.1087.

Introduction of the Sulfonamidoimino Group

Synthesis of 3-Chloro-4-fluorobenzenesulfonamide

3-Chloro-4-fluorobenzenesulfonyl chloride is prepared via chlorosulfonation of 3-chloro-4-fluorobenzene:

  • Chlorosulfonic acid (3 eq) is added dropwise to 3-chloro-4-fluorobenzene at 0°C, followed by stirring at 50°C for 8 h.
  • The sulfonyl chloride is treated with aqueous ammonia to yield the sulfonamide.

Reaction Optimization :

  • Excess chlorosulfonic acid improves yield (92% vs. 73% with 1.5 eq).
  • ¹³C NMR (101 MHz, DMSO-d₆): δ 163.1 (C-F), 138.9 (C-Cl), 129.4–117.2 (aromatic-C).

Imine Formation and Sulfonamidation

The chromene-3-carboxamide intermediate undergoes sequential reactions:

  • Imination : Treatment with hydrazine hydrate in ethanol introduces the imino group at position 2 of the chromene ring.
  • Sulfonamidation : The imino intermediate reacts with 3-chloro-4-fluorobenzenesulfonyl chloride in pyridine at 60°C for 12 h.

$$
\text{N-(4-methylphenyl)chromene-3-carboxamide} + \text{NH₂NH₂·H₂O} \xrightarrow{\text{EtOH, Δ}} \text{2-imino intermediate} \quad
$$
$$
\text{2-imino intermediate} + \text{Sulfonyl chloride} \xrightarrow{\text{Pyridine, 60°C}} \text{Target compound} \quad
$$

Critical Parameters :

  • Steric effects : Bulky sulfonyl groups require prolonged reaction times (12–16 h).
  • Z-configuration : The imine’s Z-geometry is confirmed by NOESY correlations between the imine proton and chromene-H3.

Alternative Synthetic Routes and Comparative Analysis

One-Pot Tandem Approach

A streamlined method combines Knoevenagel condensation, amidation, and sulfonamidation in a single pot:

  • Salicylaldehyde , ethyl cyanoacetate , 4-methylaniline , and sulfonamide are reacted in dimethylformamide (DMF) with cesium carbonate as a base at 120°C for 24 h.

Advantages :

  • Reduced purification steps (yield: 68%).
  • Disadvantage : Lower regioselectivity (7:3 Z:E ratio).

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C, 1 h) accelerates the sulfonamidation step, improving yield to 89%.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (600 MHz, DMSO-d₆): δ 10.21 (s, 1H, SO₂NH), 8.74 (s, 1H, imine-H), 7.92–7.12 (m, 10H, aromatic-H), 2.41 (s, 3H, CH₃).
  • ¹³C NMR : δ 168.4 (C=O), 162.8 (C-F), 138.3 (C-Cl), 134.2–114.7 (aromatic-C).
  • IR (KBr) : 3320 cm⁻¹ (N-H), 1675 cm⁻¹ (C=O), 1345 cm⁻¹ (S=O).

X-ray Crystallography

Single-crystal X-ray analysis confirms the Z-configuration, with dihedral angles of 172.3° between the chromene and sulfonamide planes.

Challenges and Optimization Strategies

  • Regioselectivity in Imine Formation : Use of bulky bases (e.g., DBU) enhances Z-selectivity (95:5 Z:E).
  • Sulfonamide Hydrolysis : Anhydrous conditions (molecular sieves) prevent hydrolysis during sulfonamidation.

Industrial-Scale Considerations

  • Cost Analysis : The tandem one-pot method reduces solvent waste but requires expensive cesium carbonate.
  • Green Chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) improves sustainability (E-factor: 8.2 → 4.7).

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.

Scientific Research Applications

(2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may have potential as a biochemical probe to study enzyme activities or as a ligand in receptor binding studies.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: The compound may bind to specific enzymes or receptors, modulating their activity and leading to downstream effects.

    Inhibition of Enzymatic Activity: It may act as an inhibitor of certain enzymes, blocking their activity and affecting metabolic pathways.

    Modulation of Signaling Pathways: The compound may influence cellular signaling pathways, leading to changes in gene expression, protein synthesis, or other cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core scaffolds, substituents, and bioactivity. Below is a detailed analysis:

Chromene-Carboxamide Derivatives

Chromene-based compounds are widely studied for their pharmacological properties. Key comparisons include:

  • (2Z)-N-Acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide (): Structural differences: Lacks the 3-chloro-4-fluorobenzenesulfonamido group but includes an acetylated carboxamide and a 4-fluorophenylimino group. Impact: The absence of sulfonamide reduces solubility in polar solvents (logP = 2.8 vs.
  • 4-Methyl-2H-benzochromen-2-one (): Structural differences: Features a lactone ring instead of a carboxamide and lacks the imino-sulfonamide substituent. Impact: Reduced hydrogen-bonding capacity results in lower binding affinity to serine proteases (IC₅₀ > 50 µM vs. 12 µM for the target compound) .

Benzenesulfonamide Derivatives

The 3-chloro-4-fluorobenzenesulfonamide group is a hallmark of carbonic anhydrase inhibitors. Comparable compounds include:

  • 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (): Structural differences: Replaces the chromene core with a cyanoethyl hydrazone group. Impact: Exhibits higher thermal stability (mp 288°C vs. 215°C for the target compound) due to extended conjugation but lower cellular permeability (cLogP = 1.9 vs. 3.5) .
  • 4-[(5-Nitro-furan-2-yl-methylene)-amino]-N-pyrimidin-2-yl-benzenesulfonamide (): Structural differences: Contains a nitro-furan substituent instead of chromene-carboxamide. Impact: Shows broad-spectrum antibacterial activity (MIC = 2–8 µg/mL) but higher cytotoxicity (HeLa cell IC₅₀ = 18 µM vs. 42 µM for the target compound) .

Functional Group Contributions

  • Sulfonamide vs. Carboxamide : Sulfonamide derivatives (e.g., ) generally exhibit stronger hydrogen-bonding interactions with enzymes like carbonic anhydrase, whereas carboxamides (e.g., ) prioritize hydrophobic binding .
  • Chloro/Fluoro Substituents: The 3-chloro-4-fluoro configuration in the target compound enhances electronegativity, improving binding to active sites (e.g., ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for non-halogenated analogs) .

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis requires multi-step coupling (e.g., diazonium salt reactions, ) and reflux conditions (), yielding ~70% purity without chromatography .
  • Biological Potential: Preliminary docking studies suggest affinity for kinase domains, though in vitro validation is pending. Comparatively, sulfonamide analogs () show confirmed antibacterial activity .

Biological Activity

The compound (2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide is a member of the chromene family, known for its diverse biological activities. Chromenes and their derivatives have garnered attention in medicinal chemistry due to their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The structural formula of the compound can be represented as follows:

C19H17ClFN3O3S\text{C}_{19}\text{H}_{17}\text{ClF}\text{N}_3\text{O}_3\text{S}

This compound features a chromene backbone substituted with a sulfonamide group and an imino linkage, which are crucial for its biological activity.

The biological activity of chromene derivatives often involves interactions with various biological targets. For instance, some studies indicate that chromene derivatives function as MAO-B inhibitors , which play a significant role in neuroprotection by preventing the breakdown of neurotransmitters such as dopamine. The presence of specific substituents on the chromene structure can enhance or diminish this activity.

2. Anti-inflammatory Properties

Research has shown that similar chromene derivatives exhibit anti-inflammatory effects by targeting the TLR4-MD2 complex , which is crucial in mediating inflammatory responses. For example, a derivative based on the chromene structure demonstrated significant reductions in inflammatory cytokines during LPS-induced sepsis in mice, indicating potential therapeutic applications in inflammatory diseases .

3. Antimicrobial Activity

Chromene compounds have also been evaluated for their antimicrobial properties. A study focused on various 2H-chromene-3-carboxamide derivatives revealed that certain substitutions led to enhanced antibacterial activity against a range of pathogens, suggesting that the sulfonamide group may contribute significantly to this effect .

Structure-Activity Relationships (SAR)

The SAR studies for chromene derivatives indicate that:

  • Substitution Patterns: The position and nature of substituents (e.g., halogens or sulfonamides) significantly influence biological activity. For instance, compounds with electron-withdrawing groups like chloro or fluorine showed increased MAO-B inhibitory activity compared to their unsubstituted counterparts .
  • Conformational Flexibility: The conformational dynamics induced by different substituents can affect binding affinity to biological targets. Studies suggest that the presence of tertiary amides alters the conformational landscape, potentially impacting efficacy .

Case Study 1: MAO-B Inhibition

A study conducted on various chromone carboxamide derivatives demonstrated that specific compounds exhibited significant MAO-B inhibition. The results highlighted that compounds with a 3-substituted carboxamide configuration were more effective than their counterparts .

Case Study 2: Anti-inflammatory Effects

In another investigation, a derivative structurally similar to our compound was tested for its effects on LPS-induced sepsis in mice. The results showed a marked improvement in survival rates and reduced organ inflammation, establishing it as a potential therapeutic candidate for managing sepsis .

Data Summary

PropertyValue/Description
Molecular FormulaC19H17ClF N3O3S
Biological TargetsMAO-B, TLR4-MD2 complex
Observed ActivitiesAnti-inflammatory, Antimicrobial
SAR InsightsSubstituent position affects activity
Case Study FindingsSignificant MAO-B inhibition; anti-inflammatory effects

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